molecular formula C11H13NO2 B12720437 Carbamic acid, methyl-, o-allylphenyl ester CAS No. 18659-13-7

Carbamic acid, methyl-, o-allylphenyl ester

Cat. No.: B12720437
CAS No.: 18659-13-7
M. Wt: 191.23 g/mol
InChI Key: KYTKIIDOIMLGQO-UHFFFAOYSA-N
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Description

Carbamic acid, methyl-, o-allylphenyl ester is an organic compound with the molecular formula C11H13NO2. It is a derivative of carbamic acid, where the hydrogen atom of the hydroxyl group is replaced by a methyl group, and the hydrogen atom of the amino group is replaced by an o-allylphenyl group. This compound is part of the carbamate family, which includes various esters and salts of carbamic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamic acid, methyl-, o-allylphenyl ester can be synthesized through the reaction of methyl carbamate with o-allylphenol in the presence of a suitable catalyst. The reaction typically involves heating the reactants under reflux conditions in an appropriate solvent, such as toluene or xylene. The reaction proceeds through the formation of an intermediate, which then undergoes esterification to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization .

Mechanism of Action

The mechanism of action of carbamic acid, methyl-, o-allylphenyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release carbamic acid, which can then interact with enzymes and proteins. The allyl group can undergo oxidation to form reactive intermediates that can modify cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Carbamic acid, methyl-, o-allylphenyl ester can be compared with other similar compounds, such as:

Uniqueness

The presence of the o-allylphenyl group in this compound imparts unique chemical and biological properties. The allyl group can undergo various chemical transformations, making the compound versatile for synthetic applications. Additionally, the phenyl group can enhance the compound’s stability and reactivity compared to simpler carbamates .

Properties

CAS No.

18659-13-7

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

(2-prop-2-enylphenyl) N-methylcarbamate

InChI

InChI=1S/C11H13NO2/c1-3-6-9-7-4-5-8-10(9)14-11(13)12-2/h3-5,7-8H,1,6H2,2H3,(H,12,13)

InChI Key

KYTKIIDOIMLGQO-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1=CC=CC=C1CC=C

Origin of Product

United States

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